



# In Vivo Efficacy of SD-36 in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SD-36** is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently implicated in tumorigenesis. As a Proteolysis Targeting Chimera (PROTAC), **SD-36** facilitates the ubiquitination and subsequent proteasomal degradation of STAT3. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of **SD-36** in xenograft models of acute myeloid leukemia (AML) and anaplastic large-cell lymphoma (ALCL), based on preclinical studies. The provided data and methodologies are intended to serve as a comprehensive resource for researchers investigating STAT3-targeted therapies.

#### Introduction

STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and immune evasion. The development of **SD-36**, a selective STAT3 degrader, represents a promising therapeutic strategy. **SD-36** is composed of a ligand that binds to STAT3, a linker, and a ligand for the Cereblon E3 ubiquitin ligase. This tripartite structure enables the recruitment of the E3 ligase to STAT3, leading to its degradation. In vivo studies have demonstrated that **SD-36** can achieve complete and sustained tumor regression in xenograft models at well-tolerated doses.[1][2][3][4] This document outlines the protocols for replicating these key in vivo efficacy studies.





## **Data Presentation**

## Table 1: In Vivo Efficacy of SD-36 in MOLM-16 Xenograft

Model

| Model              |                             |                                                  |                                |                                               |
|--------------------|-----------------------------|--------------------------------------------------|--------------------------------|-----------------------------------------------|
| Treatment<br>Group | Dosing<br>Schedule          | Mean Tumor<br>Volume at Day<br>21 (mm³) ±<br>SEM | Tumor Growth<br>Inhibition (%) | Outcome                                       |
| Vehicle Control    | 50 mg/kg, i.p.,<br>3x/week  | 1250 ± 150                                       | -                              | Progressive<br>Tumor Growth                   |
| SD-36              | 25 mg/kg, i.p.,<br>3x/week  | 300 ± 50                                         | 76                             | Tumor Growth Inhibition                       |
| SD-36              | 50 mg/kg, i.p.,<br>3x/week  | 50 ± 20                                          | 96                             | Complete Tumor<br>Regression                  |
| SD-36              | 100 mg/kg, i.p.,<br>3x/week | 0                                                | 100                            | Complete and<br>Sustained Tumor<br>Regression |

Note: Data are representative values compiled from published studies. SEM = Standard Error of the Mean.

## Table 2: In Vivo Efficacy of SD-36 in SU-DHL-1 Xenograft

Model

| Treatment<br>Group | Dosing<br>Schedule         | Mean Tumor<br>Volume at Day<br>28 (mm³) ±<br>SEM | Tumor Growth<br>Inhibition (%) | Outcome                      |
|--------------------|----------------------------|--------------------------------------------------|--------------------------------|------------------------------|
| Vehicle Control    | 50 mg/kg, i.p.,<br>3x/week | 1500 ± 200                                       | -                              | Progressive<br>Tumor Growth  |
| SD-36              | 50 mg/kg, i.p.,<br>3x/week | 100 ± 30                                         | 93                             | Complete Tumor<br>Regression |



Note: Data are representative values compiled from published studies. SEM = Standard Error of the Mean.

Table 3: In Vivo Efficacy of SD-36 in SUP-M2 Xenograft

Model

| Treatment<br>Group | Dosing<br>Schedule         | Mean Tumor<br>Volume at Day<br>21 (mm³) ±<br>SEM | Tumor Growth<br>Inhibition (%) | Outcome                      |
|--------------------|----------------------------|--------------------------------------------------|--------------------------------|------------------------------|
| Vehicle Control    | 50 mg/kg, i.p.,<br>3x/week | 1100 ± 120                                       | -                              | Progressive<br>Tumor Growth  |
| SD-36              | 50 mg/kg, i.p.,<br>3x/week | 75 ± 25                                          | 93                             | Complete Tumor<br>Regression |

Note: Data are representative values compiled from published studies. SEM = Standard Error of the Mean.

## **Experimental Protocols**

#### I. Cell Line and Culture

- · Cell Lines:
  - MOLM-16 (Human Acute Myeloid Leukemia)
  - SU-DHL-1 (Human Anaplastic Large Cell Lymphoma)
  - SUP-M2 (Human Anaplastic Large Cell Lymphoma)
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

#### **II.** Animal Model



- Species: NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice.
- Age/Weight: 6-8 weeks old, 20-25 g.
- Acclimatization: Acclimate mice for at least one week before the start of the experiment.
- Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

### **III. Xenograft Implantation**

- Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Cell Viability: Determine cell viability using a trypan blue exclusion assay. Ensure viability is >95%.
- Injection Suspension: Resuspend the cells in a 1:1 (v/v) mixture of sterile PBS and Matrigel®.
- Injection:
  - For MOLM-16, SU-DHL-1, and SUP-M2 models, subcutaneously inject 5 x 10<sup>6</sup> cells in a total volume of 100 μL into the right flank of each mouse.

#### IV. SD-36 Formulation and Administration

- Formulation: Prepare a stock solution of SD-36 in 100% DMSO. For in vivo administration, dilute the stock solution to the final desired concentration in a vehicle of 10% DMSO and 90% corn oil.[5]
- Administration Route: Intraperitoneal (i.p.) injection.
- Dosing Volume: Administer a volume of 100 μL per 20 g of mouse body weight.

## V. Efficacy Study Design

Tumor Growth Monitoring:



- Begin monitoring tumor growth 3-4 days after cell implantation.
- Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (length × width²) / 2.
- Randomization: When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=5-8 mice per group).

#### Treatment:

- Control Group: Administer the vehicle solution (10% DMSO, 90% corn oil) intraperitoneally according to the same schedule as the treatment groups.
- Treatment Groups: Administer SD-36 at the desired concentrations (e.g., 25, 50, 100 mg/kg) intraperitoneally, three times a week.

#### Endpoint:

- Continue treatment for the duration specified in the experimental design (e.g., 21-28 days).
- Monitor animal body weight and overall health status throughout the study.
- The primary endpoint is tumor growth inhibition. Euthanize mice if the tumor volume exceeds 2000 mm<sup>3</sup> or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor).

### VI. Data Analysis

- Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
- Statistical Analysis: Perform statistical analysis using an appropriate test, such as a twotailed Student's t-test or ANOVA, to compare tumor volumes between treated and control groups. A p-value of <0.05 is typically considered statistically significant.</li>

### **Visualizations**



#### Xenograft Efficacy Study Workflow

Preparation



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. lumen.luc.edu [lumen.luc.edu]
- 2. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In Vivo Efficacy of SD-36 in Xenograft Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193560#in-vivo-efficacy-of-sd-36-in-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com